Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a 3-fluorobenzoyl group and a thioacetate ester moiety. The molecule combines a fluorinated aromatic system with a sulfur-containing linker, which may influence its physicochemical properties and biological activity. Key structural features include:
- Pyrrolidine core: A five-membered saturated nitrogen ring.
- 3-Fluorobenzoyl group: A benzoyl substituent with a fluorine atom at the meta-position.
Properties
IUPAC Name |
methyl 2-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXCZWKBDGFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the 3-Fluorobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Thioacetate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-fluorobenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the 3-fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C14H16FNO3S
- Molecular Weight: 297.35 g/mol
- Structural Features: Contains a pyrrolidine ring, a fluorobenzoyl group, and a thioacetate moiety.
Chemical Synthesis
Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as:
- Oxidation : The thioacetate group can be oxidized to form sulfoxides or sulfones.
- Reduction : The fluorobenzoyl group can be reduced to yield a benzyl derivative.
- Substitution : The fluorine atom can be substituted with other nucleophiles like amines or thiols.
Table 1: Summary of Chemical Reactions
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Benzyl derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted derivatives | Potassium carbonate, dimethylformamide |
Biological Activities
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in pharmacology. Studies have suggested its efficacy in:
- Antimicrobial Properties : Potential ability to inhibit the growth of various pathogens.
- Anticancer Activities : Preliminary findings suggest it may target specific cancer pathways.
Case Study Example : A study investigated the anticancer effects of similar compounds that share structural features with this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, particularly against cell lines with specific mutations (e.g., BRCA1/2 mutations) .
Medicinal Chemistry
The compound is being explored for its potential use in drug development. Its structure allows for interactions with various biological targets, which could lead to the development of novel therapeutic agents.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Targeting specific pathways involved in tumor growth |
| Antimicrobial Agents | Development of new drugs to combat resistant strains |
Mechanism of Action
The mechanism of action of Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The 3-fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the thioacetate moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Available Data: The analog (CAS 2034607-40-2) has a well-characterized molecular formula (C₁₄H₁₈FNO₄S₂) and weight (347.4 g/mol) but lacks reported data on melting point, solubility, or biological activity .
- Unanswered Questions :
- How does the target compound’s benzoyl group influence its stability compared to the analog’s sulfonyl group?
- What role does the methyl group in the analog play in its pharmacokinetic profile?
Biological Activity
Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse sources.
Chemical Structure and Properties
This compound features a pyrrolidine ring , a 3-fluorobenzoyl group , and a thioacetate moiety . Its molecular formula is , with a molecular weight of approximately 297.35 g/mol. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors such as amino acids.
- Acylation with 3-Fluorobenzoyl Chloride : The pyrrolidine ring is acylated using 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
- Thioacetate Formation : The final step involves introducing the thioacetate group.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:
- The 3-fluorobenzoyl group is believed to interact with hydrophobic pockets in proteins, potentially modulating their activity.
- The thioacetate moiety can form covalent bonds with nucleophilic residues in proteins, which may lead to alterations in protein function and subsequent biological effects.
Research Findings
Several studies have investigated the biological effects of this compound:
- Antiproliferative Activity : this compound has shown promising antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast and colon cancer cell lines .
- Mechanisms of Action : Research indicates that the compound may induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells. This effect has been linked to changes in mitochondrial bioenergetics and thiol content depletion .
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives of thioacetates exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating that modifications in chemical structure can enhance or reduce biological activity .
- Inhibition Studies : Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes or pathways relevant to cancer progression. For example, some thiosemicarbazone derivatives have been reported to inhibit cathepsin L, a protease involved in tumor invasion and metastasis .
Applications
This compound holds potential applications in various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing new therapeutic agents targeting neurological disorders and cancers.
- Material Science : Its unique structural properties may be leveraged for developing materials with specific electronic or optical characteristics.
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antiproliferative | Significant cytotoxicity against multiple cancer cell lines |
| Apoptosis Induction | Induces cell death via mitochondrial pathways |
| Enzyme Inhibition | Potential inhibition of cathepsin L and other relevant enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
